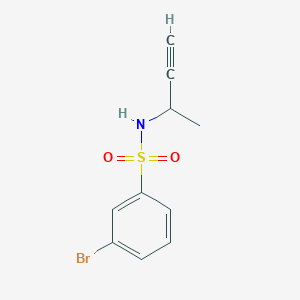![molecular formula C14H21NO B6638401 [1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
[1-(2-Phenylpropylamino)cyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Phenylpropylamino)cyclobutyl]methanol, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It was first synthesized in the 1980s and has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Mécanisme D'action
[1-(2-Phenylpropylamino)cyclobutyl]methanol acts as a selective agonist of dopamine D1 receptors, which are primarily located in the brain. Activation of these receptors leads to an increase in the levels of cyclic AMP, which in turn activates a variety of signaling pathways that regulate neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as potential therapeutic effects in the treatment of depression and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-(2-Phenylpropylamino)cyclobutyl]methanol in lab experiments is its selective action on dopamine D1 receptors, which allows for the specific study of the effects of dopamine signaling on various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of [1-(2-Phenylpropylamino)cyclobutyl]methanol in scientific research, including the study of its potential therapeutic effects in the treatment of depression and schizophrenia, as well as its potential use as a neuroprotective agent in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential for off-target effects.
Méthodes De Synthèse
The synthesis of [1-(2-Phenylpropylamino)cyclobutyl]methanol involves several steps, including the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutan-1-ol, followed by the reaction of the latter with 2-bromo-1-phenylpropane to form [1-(2-Phenylpropyl)cyclobutyl]methanol. This compound is then converted into this compound by reacting it with hydrochloric acid and sodium nitrite.
Applications De Recherche Scientifique
[1-(2-Phenylpropylamino)cyclobutyl]methanol has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as potential therapeutic effects in the treatment of depression and schizophrenia.
Propriétés
IUPAC Name |
[1-(2-phenylpropylamino)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-14(11-16)8-5-9-14/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOIBVHIHUERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1(CCC1)CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)




![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)


![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)